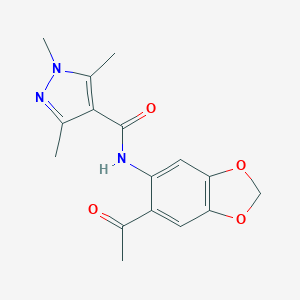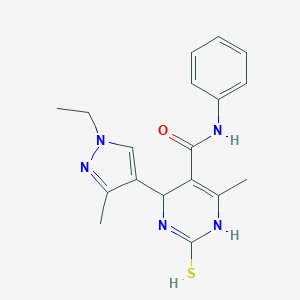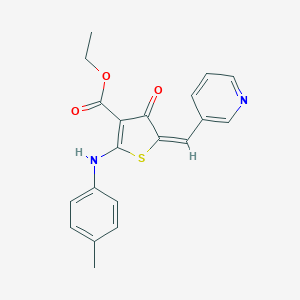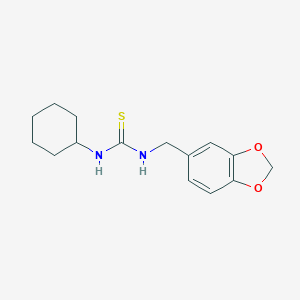![molecular formula C18H20FNO B280356 N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide, also known as flmodafinil, is a novel psychostimulant drug that has gained attention in the scientific community due to its potential use as a cognitive enhancer. This compound is a derivative of modafinil, a well-known wakefulness-promoting agent that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Flmodafinil is structurally similar to modafinil but has been shown to have a more potent and longer-lasting effect on wakefulness and cognitive function.
Wirkmechanismus
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide is not fully understood but is thought to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Flmodafinil has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its wakefulness-promoting and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. Additionally, N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide has been shown to increase the levels of certain liver enzymes, which may indicate liver toxicity with long-term use.
Vorteile Und Einschränkungen Für Laborexperimente
Flmodafinil has several advantages and limitations for use in laboratory experiments. Its potent wakefulness-promoting and cognitive-enhancing effects make it a useful tool for investigating the neural mechanisms underlying these processes. However, its potential for cardiovascular and liver toxicity may limit its use in certain experiments, and the lack of long-term safety data may be a concern.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with conditions such as Alzheimer's disease and schizophrenia. Another area of research is the development of safer and more effective versions of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide that may have fewer side effects and greater efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide and its potential long-term effects on the body.
Synthesemethoden
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide involves the condensation of 2-(4-fluorophenyl)acetic acid with N-(2,4-dimethylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Flmodafinil has been the subject of several scientific studies that have investigated its potential use as a cognitive enhancer and its mechanism of action. One study found that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide improved cognitive performance, including attention, working memory, and executive function, in healthy adults. Another study showed that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide had a greater effect on wakefulness and cognitive function than modafinil, suggesting that it may be a more potent psychostimulant.
Eigenschaften
Molekularformel |
C18H20FNO |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO/c1-12-4-9-17(13(2)10-12)14(3)20-18(21)11-15-5-7-16(19)8-6-15/h4-10,14H,11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
IVNYEQMKAUCRBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280273.png)
![ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B280279.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B280281.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)

![2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)
![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)


![(E)-methyl 2-(furan-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280290.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B280291.png)

![N-(3-chlorobenzyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B280299.png)